molecular formula C25H24N2O3S B2785778 (3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-61-9

(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2785778
CAS No.: 892304-61-9
M. Wt: 432.54
InChI Key: UJJRRYWJSUUCRM-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, specifically developed to target dysregulated FGFR signaling in cancer research. This compound acts as a competitive ATP-binding site antagonist, effectively suppressing FGFR-mediated autophosphorylation and downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and angiogenesis. Its primary research value lies in the exploration of oncogenic addiction in FGFR-aberrant tumors, making it a vital pharmacological tool for validating FGFR as a therapeutic target in preclinical models. Researchers utilize this inhibitor to study mechanisms of drug resistance, to identify synthetic lethal interactions, and to investigate the role of FGF/FGFR signaling in tumor microenvironment crosstalk and cancer stem cell maintenance. The compound's design, featuring a 1,2-benzothiazine 2,2-dioxide core, contributes to its specific kinase inhibition profile, providing a high degree of selectivity within the kinome. Its application is central to advancing the understanding of precision oncology and for the development of next-generation targeted therapies against cancers harboring FGFR amplifications, mutations, or fusions.

Properties

IUPAC Name

(3E)-3-[(2,4-dimethylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-7-6-8-20(14-17)16-27-23-10-5-4-9-21(23)25(28)24(31(27,29)30)15-26-22-12-11-18(2)13-19(22)3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJRRYWJSUUCRM-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)C)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=C(C=C4)C)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the benzothiazine ring system, which is known for its diverse pharmacological properties. The presence of various substituents on the aromatic rings contributes to its biological activity.

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have demonstrated that derivatives exhibit significant inhibition against Mycobacterium tuberculosis, a major cause of tuberculosis .
  • Anti-inflammatory Effects : Some benzothiazine derivatives have been identified as potent anti-inflammatory agents. They work by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
  • Anticancer Potential : The structural features of benzothiazines suggest potential anticancer activity. Certain derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Antimicrobial Efficacy

A study focusing on the compound's antimicrobial properties revealed that it demonstrates significant activity against M. tuberculosis with minimal inhibitory concentrations (MICs) comparable to existing treatments. The efficacy was attributed to its ability to penetrate bacterial cell walls effectively and inhibit essential metabolic pathways .

Anti-inflammatory Activity

In vitro assays have shown that this compound can reduce the production of nitric oxide and pro-inflammatory cytokines in macrophages, indicating a robust anti-inflammatory profile. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Activity

In preclinical studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Case Studies

  • Tuberculosis Treatment : In a recent study involving guinea pigs infected with M. tuberculosis, treatment with the compound resulted in a significant reduction of bacterial load in lung tissues after 8 weeks . The study highlighted its potential as a novel antitubercular agent.
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups, supporting its use in inflammatory disorders .
  • Cancer Cell Line Studies : A series of experiments demonstrated that treatment with the compound led to decreased viability in cancer cell lines with IC50 values indicating potent activity. Further mechanistic studies revealed that it activates apoptotic pathways while inhibiting proliferation signals .

Table 1: Biological Activities of Benzothiazine Derivatives

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cell lines

Table 2: Efficacy Data from Case Studies

Study TypeModel/OrganismOutcomeReference
TuberculosisGuinea pigSignificant bacterial load reduction
InflammationRat paw edema modelReduced edema and inflammatory markers
CancerVarious cell linesDecreased viability (IC50 values)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that benzothiazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Key Findings:

  • Mechanism of Action: The compound appears to inhibit specific kinases involved in cancer cell growth.
  • Targeted Cancer Types: Effective against breast cancer and leukemia cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of bacterial enzyme activity .

Key Findings:

  • Bacterial Strains Tested: Includes both Gram-positive and Gram-negative bacteria.
  • Potential Applications: Could be developed into new antibiotics or preservatives.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This opens avenues for its use in treating inflammatory conditions.

Pesticidal Activity

The structural features of (3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suggest potential use as a pesticide. Research has indicated that certain benzothiazine derivatives can act as effective fungicides and insecticides by interfering with the metabolic processes of pests .

Key Findings:

  • Target Organisms: Effective against common agricultural pests and pathogens.
  • Formulation Potential: Can be formulated into sprays or granules for agricultural use.

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance the mechanical properties and thermal stability of the resultant materials. Research is ongoing to explore its use in creating smart materials with responsive characteristics .

Key Findings:

  • Polymer Types: Potential applications in thermoplastics and elastomers.
  • Functional Properties: Improved resistance to heat and mechanical stress.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzothiazinone Derivatives

The target compound shares structural homology with other benzothiazinone sulfones but differs in substituent patterns and stereoelectronic effects. Key comparisons include:

Table 1: Structural and Functional Group Variations in Benzothiazinone Derivatives
Compound Name Substituent at Position 1 Substituent at Position 3 Sulfone Configuration Key References
Target compound 3-Methylbenzyl (E)-(2,4-Dimethylphenyl)amino-methylene 2,2-Dioxide
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl Chlorine (3,3-dichloro variant) 2,2-Dioxide
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide Dithiazepine ring (non-benzothiazinone) 1,1-Dioxide
(3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl) analog 4-Methylbenzyl (3-Chloro-2-methylphenyl)amino-methylene 2,2-Dioxide

Key Observations :

  • Substituent Effects : The 3-methylbenzyl group in the target compound may enhance lipophilicity compared to the ethyl or 4-methylbenzyl groups in analogs, influencing bioavailability .
  • Sulfone Position: The 2,2-dioxide configuration in benzothiazinones contrasts with the 1,1-dioxide in dithiazepinones, altering ring strain and reactivity .
  • Chlorinated Analogs : Dichloro-substituted derivatives (e.g., 3,3-dichloro-1-ethyl variant) exhibit higher electrophilicity, enabling nucleophilic substitution reactions .

Crystallographic and Computational Studies

The crystallographic analysis of benzothiazinone derivatives often employs programs like SHELXL and ORTEP-3 for structure refinement and visualization . For example:

  • Ring Puckering Analysis: Cremer-Pople coordinates are used to quantify nonplanar distortions in benzothiazinone rings, critical for understanding conformational stability .
  • Hydrogen Bonding : Analogous triazole-thione derivatives form supramolecular architectures via N–H···O/S interactions, a feature that may extend to the target compound’s crystal packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this benzothiazine derivative, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation reactions using triethyl orthoformate and substituted amines under thermal conditions (130°C). Key steps include:

  • Step 1 : Reacting benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with triethyl orthoformate and an amine (e.g., 3-methylbenzylamine) in ethanol.
  • Step 2 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.3 molar ratio of starting material to triethyl orthoformate) and reaction time (2–4 hours). Lower yields (17–37%) in initial trials suggest exploring alternative solvents (e.g., DMF) or catalysts (e.g., K₂CO₃) to enhance efficiency .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the benzothiazine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and substituents (e.g., δ 2.3–2.5 ppm for methyl groups). The (E)-configured imine proton appears as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and chlorine atoms .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., enamine vs. imine forms) and confirm stereochemistry .

Q. How can researchers assess the compound’s biological activity in early-stage studies?

  • Methodology :

  • In vitro assays : Screen for α-glucosidase or α-amylase inhibition (relevant to antidiabetic research) using enzymatic assays with p-nitrophenyl glucopyranoside as a substrate .
  • Dose-response curves : Calculate IC₅₀ values and compare to reference inhibitors (e.g., acarbose).
  • Structural analogs : Benchmark against benzothiazole derivatives (e.g., 2-methylbenzothiazole for antimicrobial activity) to identify structure-activity trends .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase (PDB: 2ZE0). Focus on hydrogen bonding with catalytic residues (e.g., Asp214) and hydrophobic contacts with the 3-methylbenzyl group .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) to validate docking results .

Q. How can tautomerism and isomerism in the benzothiazine core be resolved experimentally?

  • Methodology :

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., imine vs. enamine protons) across 25–80°C to detect tautomeric equilibria .
  • X-ray Diffraction : Resolve crystal structures to confirm the dominant tautomer (e.g., (E)-configuration) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to map reaction pathways (e.g., activation energy for chloride displacement at the C3 position).
  • Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, solvent polarity) to identify rate-limiting steps .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Binding Free Energy Corrections : Apply water-accessible surface area (WASA) adjustments in MD simulations to account for solvation effects overlooked in docking .
  • Metabolite Screening : Use LC-MS to detect in situ degradation products (e.g., hydrolysis of the sulfone group) that may reduce observed activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.